2,2,3,3-tetrafluoro-N,N'-bis(tetrahydro-2-furanylmethyl)succinamide
Overview
Description
2,2,3,3-tetrafluoro-N,N'-bis(tetrahydro-2-furanylmethyl)succinamide is a useful research compound. Its molecular formula is C14H20F4N2O4 and its molecular weight is 356.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13591977 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
X-ray Characterization and Theoretical Study : A study by Grudova et al. (2020) involved the synthesis, X-ray characterization, and Hirshfeld surface analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives. The research focused on the importance of F⋯O interactions, showcasing the utility of fluorinated compounds in studying molecular interactions and designing materials with desired properties (Grudova et al., 2020).
Fluorinated Metal-organic Frameworks
Synergistic Interactions of Ligand Isomerism and Counteranions : Zhang et al. (2014) reported the creation of fluorinated metal-organic frameworks using a fluorinated bis(triazole) ligand. These frameworks exhibit various supramolecular architectures and show promising antibacterial activities. This study highlights the potential of fluorinated compounds in constructing advanced materials with functional properties (Zhang et al., 2014).
Electrophilic Fluorination
Recent Highlights in Electrophilic Fluorination : Singh and Shreeve (2004) reviewed the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) for electrophilic fluorination. This reagent has been employed in a wide array of synthetic applications, demonstrating the importance of fluorinated reagents in introducing fluorine atoms into organic molecules, thereby modifying their chemical properties for various applications (Singh & Shreeve, 2004).
Polymer Science
Synthesis and Characterization of Fluorinated Polyimides : Tao et al. (2009) synthesized highly fluorinated polyimides with great solubility, thermal stability, and outstanding mechanical properties. These materials exhibited low dielectric constants and high optical transparency, making them suitable for applications in electronics and optoelectronics (Tao et al., 2009).
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(oxolan-2-ylmethyl)butanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F4N2O4/c15-13(16,11(21)19-7-9-3-1-5-23-9)14(17,18)12(22)20-8-10-4-2-6-24-10/h9-10H,1-8H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBADXVGXHHXRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(C(C(=O)NCC2CCCO2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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